molecular formula C15H22FNO5S B2491561 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide CAS No. 2320898-08-4

3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2491561
CAS No.: 2320898-08-4
M. Wt: 347.4
InChI Key: QCZKIBIAKXDUNN-UHFFFAOYSA-N
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Description

3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a fluorine atom, a hydroxyethoxy group, a cyclopentyl ring, and a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the cyclopentyl intermediate: This step involves the reaction of cyclopentyl bromide with ethylene glycol in the presence of a base to form the 1-(2-hydroxyethoxy)cyclopentyl intermediate.

    Introduction of the fluorine atom: The intermediate is then reacted with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.

    Sulfonamide formation: The final step involves the reaction of the fluorinated intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide moiety can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide moiety are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport to the target site.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide
  • 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonate

Uniqueness

Compared to similar compounds, 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide is unique due to the presence of the sulfonamide moiety, which can confer distinct biological activities and chemical reactivity. The combination of the fluorine atom and the hydroxyethoxy group also enhances its potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-fluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO5S/c1-21-14-5-4-12(10-13(14)16)23(19,20)17-11-15(22-9-8-18)6-2-3-7-15/h4-5,10,17-18H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZKIBIAKXDUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)OCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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